3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is a heterocyclic compound characterized by a bicyclic structure that includes a pyridine and a pyrazine ring. Its molecular formula is , and it features a carbonyl group at position 8, which contributes to its chemical reactivity and biological interactions. This compound has garnered attention in medicinal chemistry due to its diverse structural properties and potential therapeutic applications, particularly in drug development for various diseases.
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is classified under nitrogen-containing heterocycles. It belongs to a larger family of compounds that exhibit significant biological activities, making them valuable in pharmaceutical research. Its classification highlights the importance of heterocycles in developing new therapeutic agents .
The synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one can be achieved through various methods, including:
For instance, one common synthetic route involves the reaction of 2-aminopyridine with a suitable carbonyl compound under acidic conditions to yield the desired pyrido[1,2-a]pyrazinone structure. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .
The molecular structure of 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one consists of:
Key structural data include:
This structural configuration allows for various chemical modifications that can enhance biological activity or alter pharmacokinetic properties .
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one participates in several chemical reactions typical of heterocycles:
The presence of both nitrogen atoms and the carbonyl group facilitates these reactions, making it possible to synthesize various derivatives that may exhibit improved pharmacological profiles .
The mechanism of action for 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one involves its interaction with biological targets at the molecular level:
Research has shown that derivatives of this compound exhibit various biological activities such as antimicrobial and anticancer effects, emphasizing its potential as a therapeutic agent in treating different conditions .
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is typically found as a solid at room temperature. Its stability is influenced by environmental factors such as humidity and temperature.
Key chemical properties include:
Relevant data indicate that it should be stored in a cool, dry place away from light to maintain stability .
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one has several scientific applications:
The compound's structural diversity allows for modifications that can lead to enhanced efficacy or reduced side effects in therapeutic applications .
The pyrido[1,2-a]pyrazine system represents a bicyclic heteroaromatic framework characterized by fusion between pyridine and pyrazine rings. Within this structural class, 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one (CAS: 45088880, PubChem CID: 45088880) emerged as a synthetically accessible variant with reduced ring saturation [1] [3]. Early synthetic routes to such systems typically involved condensation reactions between diaminoheterocycles and bifunctional electrophiles. The specific 8-one derivative gained prominence due to its synthetic versatility, serving as a precursor to numerous biologically active molecules. Its structural identification and characterization became possible through advanced spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy confirming the ketone functionality at position 8 and the saturation pattern within the piperazine-like ring [1] [10]. The compound's relatively straightforward synthesis from commercially available starting materials facilitated its adoption as a building block in medicinal chemistry programs exploring nitrogen-rich heterocycles.
The 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one scaffold embodies the characteristics of a privileged structure in drug discovery. Its molecular architecture incorporates multiple hydrogen bond donors and acceptors (the ring nitrogen atoms and carbonyl oxygen), enabling diverse interactions with biological targets [6] [8]. The partially saturated pyrazine ring adopts a semi-planar conformation that enhances conformational flexibility while maintaining overall shape definition, allowing adaptation to various binding pockets [8]. This scaffold demonstrates remarkable isosteric properties, effectively mimicking purine bases and peptide backbones, which underpins its prevalence in compounds targeting nucleotide-binding sites and G-protein-coupled receptors [2] [7].
Table 1: Key Molecular Properties of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one
| Property | Value/Description | Significance |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | Defines elemental composition and molecular weight |
| Core Ring System | Bicyclic, partially saturated | Balances rigidity and flexibility |
| Hydrogen Bond Acceptors | 3 (N1, N4, O8) | Facilitates target binding |
| Hydrogen Bond Donors | 1 (N2-H) | Enables specific interactions |
| Tautomeric Forms | Lactam-lactim equilibrium possible | Influences electronic distribution and reactivity |
| Aromatic Character | Limited to pyridine ring | Defines electron density distribution |
The scaffold's synthetic tractability allows for systematic derivatization at several positions: electrophilic substitution can occur on the pyridine ring (positions 6, 7, 9), alkylation or acylation can modify N2, and functionalization of the carbonyl group (e.g., conversion to thione or imine) offers additional diversification pathways [5] [10]. This chemical versatility enables medicinal chemists to fine-tune physicochemical properties like solubility, logP, and pKa, crucial for optimizing pharmacokinetic profiles [6]. Furthermore, the scaffold generally exhibits good metabolic stability compared to fully saturated analogs, partly due to the retention of aromatic character in the pyridine moiety, reducing susceptibility to oxidative metabolism [8].
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one serves as a central pharmacophore in numerous compounds targeting therapeutically relevant pathways. Its significance stems from its ability to confer target affinity and selectivity when appropriately decorated. Derivatives of this core structure have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2, which plays a critical role in cell cycle regulation and is a validated oncology target [2]. For instance, molecular hybridization strategies incorporating pyrazolo[3,4-d]pyrimidine motifs onto the dihydropyridopyrazinone scaffold yielded compounds exhibiting nanomolar IC₅₀ values (e.g., compounds 14 and 15 with IC₅₀ = 0.057 ± 0.003 μM and 0.119 ± 0.007 μM against CDK2/cyclin A2, respectively) and significant cytotoxicity against cancer cell lines (HCT-116 IC₅₀ = 6-7 nM) [2].
Table 2: Biological Activities of Key Derivatives Based on the Dihydropyridopyrazinone Scaffold
| Target/Activity | Derivative Structure | Potency (IC₅₀/EC₅₀) | Therapeutic Area |
|---|---|---|---|
| CDK2/Cyclin A2 Inhibition | Thioglycoside derivatives (e.g., Cmpd 14) | 0.057 ± 0.003 μM | Anticancer |
| Aldose Reductase Inhibition | C7-Halogenated pyrido[2,3-b]pyrazinones | Submicromolar range | Diabetic complications |
| 5-HT₂C Receptor Agonism | Tetrahydro-pyrazino[1,2-a]indoles | Low nanomolar Ki | Neuropsychiatric disorders |
| Melatonin Receptor Binding | C1-Substituted tetrahydropyrazinoindoles | Ki ≈ 6.6 nM (MT₁/MT₂) | Sleep disorders |
Beyond oncology, the scaffold has proven valuable in developing aldose reductase inhibitors for managing diabetic complications. Structural optimization, particularly introducing carboxylate substituents at N4 and halogen atoms at C7 of related pyrido[2,3-b]pyrazin-3(4H)-one derivatives, yielded potent inhibitors (IC₅₀ values in the submicromolar range) with selectivity over aldehyde reductase (ALR1) [5]. Molecular docking studies confirmed that the carboxylate group forms critical hydrogen bonds with catalytic residues (Tyr48, Trp111, His110) within the aldose reductase (ALR2) active site, while the hydrophobic dihydropyridopyrazinone core contributes to binding affinity through van der Waals interactions [5].
The scaffold's utility extends to neurological disorders. Patent literature describes specific N-substituted derivatives as potential therapeutics for Alzheimer's disease and other neurodegenerative conditions, likely functioning through modulation of neurotransmitter systems or amyloid-beta pathways [8]. Furthermore, structurally related tetrahydro-pyrazino[1,2-a]indoles, which incorporate the reduced form of this scaffold, exhibit high affinity for melatonin receptors (e.g., Ki = 6.6 nM for human MT₁) and imidazoline I₂ receptors (Ki = 6.2 nM), highlighting the scaffold's versatility across diverse target classes [9]. The neuroprotective potential is further evidenced by patented compounds designed to cross the blood-brain barrier, leveraging the scaffold's balanced lipophilicity and hydrogen-bonding capacity [8].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5